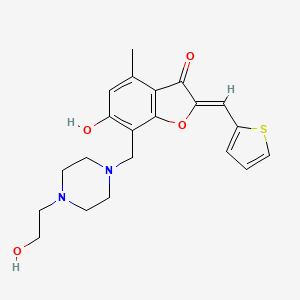

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

Description

The compound (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one (hereafter referred to as Compound A) is a benzofuran-3(2H)-one derivative featuring a thiophen-2-ylmethylene substituent at position 2 and a hydroxyethylpiperazine moiety at position 5. Its molecular formula is C25H30N2O7, with an average mass of 470.522 g/mol and a monoisotopic mass of 470.205301 g/mol . The Z-configuration of the benzylidene double bond is critical for its stereochemical and bioactive properties.

Key structural features include:

- Benzofuran-3(2H)-one core: Provides a rigid aromatic scaffold for molecular interactions.

- Hydroxyethylpiperazine side chain: Enhances solubility and modulates pharmacokinetic behavior.

Properties

IUPAC Name |

(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methyl-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c1-14-11-17(25)16(13-23-6-4-22(5-7-23)8-9-24)21-19(14)20(26)18(27-21)12-15-3-2-10-28-15/h2-3,10-12,24-25H,4-9,13H2,1H3/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQKZANCTCEKAS-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CS3)O2)CN4CCN(CC4)CCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CS3)/O2)CN4CCN(CC4)CCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzofuran moiety and a piperazine ring, suggest various biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of 394.46 g/mol. The presence of hydroxyl, methoxy, and piperazine substituents enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar frameworks exhibit a range of biological activities, including:

- Anticancer Activity : Several benzofuran derivatives have demonstrated significant inhibition of cancer cell proliferation.

- Anti-inflammatory Properties : Compounds similar to this one have shown potential in inhibiting inflammatory pathways.

- Antimicrobial Effects : Some derivatives have exhibited activity against various microbial strains.

Anticancer Activity

A study on related benzofuran derivatives indicated that they could inhibit cell proliferation in various cancer cell lines. For instance, compounds derived from the benzofuran structure demonstrated IC50 values ranging from 8.86 μM to 58 µM against different cancer types .

| Compound | Target Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HeLa | 12.4 |

| Compound B | MCF-7 | 58 |

| Compound C | Various | 8.86 |

Anti-inflammatory Activity

Benzofuran derivatives have been explored for their anti-inflammatory properties, particularly in inhibiting cyclooxygenase (COX) enzymes. For example, certain analogs have shown selective COX-II inhibition with IC50 values significantly lower than standard anti-inflammatory drugs .

| Compound | COX Inhibition (IC50) | Selectivity |

|---|---|---|

| PYZ1 | 0.011 μM | High |

| PYZ2 | 0.045 μM | Moderate |

Antimicrobial Effects

The compound's structural components suggest potential antimicrobial activity, as seen in studies where similar compounds inhibited the growth of bacterial strains effectively.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Benzofuran Core : Initial reactions involve creating the benzofuran structure through cyclization methods.

- Piperazine Modification : The introduction of the piperazine ring is achieved via nucleophilic substitution reactions.

- Final Functionalization : Hydroxyl and thiophenyl groups are added to complete the synthesis.

Case Studies

Several case studies highlight the biological activity of related compounds:

-

Study on Anticancer Properties : A derivative similar to our compound was tested against multiple cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.

"The compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 25 µM" .

-

Investigation into Anti-inflammatory Mechanisms : Research demonstrated that another derivative inhibited TNF-alpha-induced inflammation pathways effectively.

"Inhibition of NF-kB activation was observed at concentrations as low as 10 µM" .

Comparison with Similar Compounds

Research Findings and Implications

Structure-Activity Relationship (SAR) :

- The hydroxyethylpiperazine in A improves solubility and target engagement compared to B’s methylpiperidine, critical for oral bioavailability .

- Thiophene vs. trimethoxybenzylidene: Thiophene’s electron-rich nature may enhance binding to sulfur-sensitive receptors (e.g., kinase enzymes), whereas trimethoxy groups in C favor interactions with aromatic residues .

- Potential Applications: Compound A’s solubility profile makes it suitable for aqueous formulations in drug development, aligning with 3D cell culture studies () . Compound C’s trimethoxy groups suggest utility in anticancer or antimicrobial contexts where hydrophobic interactions dominate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.